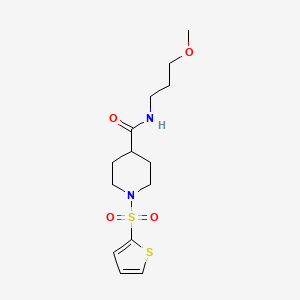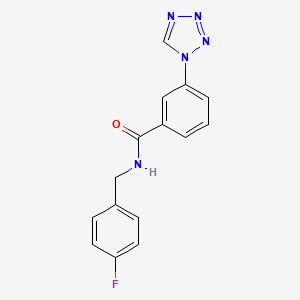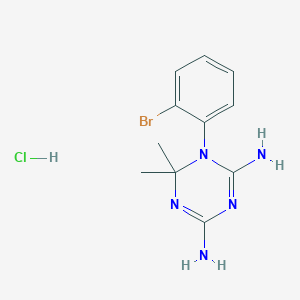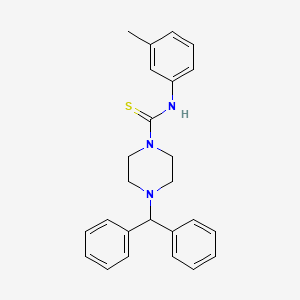![molecular formula C13H19N3O4 B4958976 N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a small molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been used as a scaffold for the development of new drugs targeting various diseases. In neuroscience, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is not fully understood, but it has been proposed that N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can interact with various proteins and enzymes, leading to changes in cellular signaling pathways and gene expression. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has also been shown to interact with the dopamine transporter, leading to changes in dopamine release and uptake.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, the modulation of neurotransmitter release, and the induction of apoptosis. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide also has limitations, including its stability and solubility, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, including the development of new N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide derivatives with improved stability and solubility, the investigation of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's potential applications in other fields, such as immunology and infectious diseases, and the elucidation of N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's mechanism of action at the molecular level.
Conclusion:
In conclusion, N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide's potential applications and mechanism of action, and to develop new N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide derivatives with improved stability and solubility.
Métodos De Síntesis
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide can be synthesized using different methods, including the reaction of 2-furylmethylamine with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization using various analytical techniques. Another method involves the reaction of 2-furylacetaldehyde with 2-(4-morpholinyl)ethylamine and ethanediamine, followed by purification and characterization. Both methods have been reported in the literature and can yield high-quality N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide.
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-12(13(18)15-10-11-2-1-7-20-11)14-3-4-16-5-8-19-9-6-16/h1-2,7H,3-6,8-10H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRTFBOIPYGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-N'-[2-(morpholin-4-YL)ethyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)

![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)

![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)

![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)


